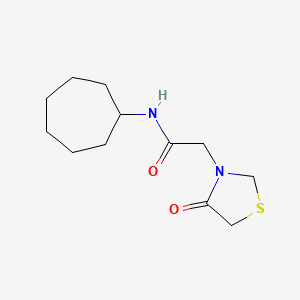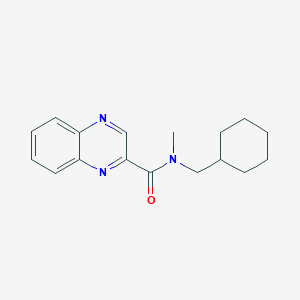
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as CTAA, is a thiazolidinone derivative. It has been extensively studied for its potential therapeutic applications in various diseases. The compound has been synthesized using different methods, and its mechanism of action has been investigated.
作用机制
The mechanism of action of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways. N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. The compound has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism. Furthermore, N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the expression of various oncogenes, including c-Myc and Bcl-2, in cancer cells. N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has also been shown to increase the expression of various tumor suppressor genes, including p53 and p21. Furthermore, N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to increase the expression of GLUT4, which is involved in glucose uptake in cells.
实验室实验的优点和局限性
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize using different methods. Another advantage is that the compound has been extensively studied for its potential therapeutic applications. However, one of the limitations is that the mechanism of action of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is not fully understood. Furthermore, the compound has not been extensively studied for its toxicity and pharmacokinetics.
未来方向
There are several future directions for the study of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. One direction is to investigate the toxicity and pharmacokinetics of the compound. Another direction is to investigate the potential therapeutic applications of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the mechanism of action of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide needs to be further elucidated to fully understand its therapeutic potential.
合成方法
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been synthesized using various methods. One of the methods involves the reaction of 2-aminothiazolidine-4-one with cycloheptylchloride and acetic anhydride. The reaction produces N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide as a white solid in good yield. Another method involves the reaction of 2-aminothiazolidine-4-one with cycloheptylamine and acetic anhydride. The reaction produces N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide as a yellow solid in moderate yield. Both methods have been optimized to produce high-quality N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide.
科学研究应用
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has also been shown to possess antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c15-11(7-14-9-17-8-12(14)16)13-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCGDOQRGHSPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)


![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)

![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)

![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)
